1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane
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Overview
Description
1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by the 2-methoxyethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl-containing products.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutane derivatives with reduced functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products:
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include cyclobutane derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the 2-methoxyethyl group, leading to different reactivity and applications.
1-(2-Methoxyethyl)cyclobutane: Lacks the chloromethyl group, resulting in different chemical behavior.
1-(Chloromethyl)-1-(2-hydroxyethyl)cyclobutane: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and applications.
Properties
Molecular Formula |
C8H15ClO |
---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(2-methoxyethyl)cyclobutane |
InChI |
InChI=1S/C8H15ClO/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
InChI Key |
OZJKKRTVRJNSEN-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCC1)CCl |
Origin of Product |
United States |
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